4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
4-chloro-6-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-8-4-6(12)3-7(11)9(8)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
WLZPJFKWCJFCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=CC(=C2)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Halogenated Indoles via Reduction
A common approach to synthesize 2,3-dihydro-1H-indole derivatives involves the reduction of halogenated indoles. For example, 6-chloroindole can be reduced to 6-chloro-2,3-dihydro-1H-indole using sodium cyanoborohydride in acetic acid under mild conditions:
- Procedure :
- Dissolve 6-chloroindole in acetic acid under nitrogen atmosphere.
- Add sodium cyanoborohydride (1.5 equivalents).
- Stir at room temperature for about 20 minutes.
- Work up by extraction with ethyl acetate and washing with aqueous sodium hydroxide.
- Dry and concentrate to obtain the dihydroindole product.
- Yield : Reported yields can reach up to 100% under optimized conditions.
- Reference : This method is documented in patent literature and chemical synthesis databases for 6-chloro-2,3-dihydro-1H-indole.
This reduction strategy can be adapted for fluoro-substituted indoles, such as 6-fluoroindole, to yield the corresponding 2,3-dihydro derivatives.
Synthesis of Fluoro-Substituted Indole Intermediates
For the fluoro substitution at position 6, a two-step synthesis of 6-fluoroindole derivatives is reported:
- Step 1 : Synthesis of 6-fluoroindole by reaction of appropriate precursors (e.g., 6-fluoroindole, dimethylamine hydrochloride, and polyformaldehyde) under reflux in organic solvents.
- Step 2 : Conversion of 6-fluoroindole to 6-fluoroindole-3-acetonitrile by reaction with sodium cyanide in an organic solvent at 150°C reflux for about 4 hours. The product is purified by extraction and vacuum distillation.
- Yields : Crude yields around 52%, with purified product yields around 46% and high purity (~99.5%).
- Reference : Detailed procedure and yields are available in patent CN101531624A.
This intermediate can be further elaborated to the desired 4-chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole by subsequent functionalization.
Friedel–Crafts Acylation and Reduction Strategy
Another route involves Friedel–Crafts acylation of halogenated indole-2-carboxylates followed by reduction to introduce alkyl groups at the 3-position:
- Stepwise Process :
- Acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides to yield 3-acyl derivatives.
- Reduction of ketone groups using triethylsilane to yield 3-alkylated indole derivatives.
- Hydrolysis of esters to carboxylic acids.
- Advantage : This method allows precise control over substitution patterns and is useful for preparing various substituted indoles.
- Reference : This method is described in medicinal chemistry literature for indole derivatives.
Data Table Summarizing Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-Chloroindole | Sodium cyanoborohydride, Acetic acid, RT, 20 min | 6-Chloro-2,3-dihydro-1H-indole | ~100 | Mild reduction |
| 2 | 4-Chloro-6-fluoroindole + 3,3-dimethyl-2-butanone | Strong acid catalyst, elevated temp | This compound | Not specified | Acid-catalyzed substitution |
| 3 | 6-Fluoroindole | Sodium cyanide, DMF, reflux 150°C, 4 h | 6-Fluoroindole-3-acetonitrile | 46.4 (pure) | Extraction and vacuum distillation |
| 4 | Ethyl 5-chloroindole-2-carboxylate | Acyl chlorides, AlCl3, reflux | 3-Acyl-5-chloroindole-2-carboxylates | Variable | Friedel–Crafts acylation |
| 5 | 3-Acyl derivatives | Triethylsilane reduction | 3-Alkylated indole-2-carboxylates | Variable | Followed by hydrolysis |
Research Findings and Notes
- The reduction of indoles to indolines (2,3-dihydroindoles) using sodium cyanoborohydride is a well-established, efficient method with high yields and mild conditions.
- The acid-catalyzed reaction of halogenated indoles with ketones to introduce 3,3-dimethyl groups is a practical approach to access substituted dihydroindoles, although specific yields and conditions may vary depending on substrate and catalyst.
- The fluoro substitution is typically introduced early in the synthetic route, with subsequent functionalizations performed on the fluoroindole intermediates.
- Alternative synthetic strategies such as Friedel–Crafts acylation followed by reduction allow for structural diversification and are useful in medicinal chemistry for generating libraries of substituted indoles.
- Industrially, the synthesis routes emphasize high purity, cost-effectiveness, and scalability , with solvent extractions and vacuum distillations used for purification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
The indole structure is a crucial component in numerous biologically active compounds. The specific compound 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibits various pharmacological properties:
1.1 Anticancer Activity
Research indicates that indole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have shown that modifications on the indole nucleus can enhance the potency of anticancer agents by targeting specific pathways involved in tumor growth and metastasis. This compound may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation .
1.2 Antiviral Properties
Indoles have been recognized for their antiviral activities. Compounds derived from the indole scaffold have demonstrated efficacy against various viruses, including herpes simplex virus type 1 (HSV-1). The structural modifications in compounds like this compound may enhance their binding affinity to viral proteins, thus inhibiting viral replication .
1.3 Antibacterial and Antifungal Effects
Indole derivatives have also shown promise as antibacterial and antifungal agents. The presence of halogen atoms (like chlorine and fluorine) in the structure can significantly influence the antimicrobial activity by altering the compound's lipophilicity and interaction with microbial membranes .
Case Study 1: Indole Derivatives in Cancer Therapy
A study investigated a series of indole derivatives for their anticancer properties against breast cancer cell lines. The results indicated that compounds with halogen substitutions exhibited improved efficacy compared to their unsubstituted counterparts. Specifically, the presence of fluorine in this compound was linked to enhanced cytotoxicity against resistant cancer cell lines .
Case Study 2: Antiviral Activity Against HSV
In another study focusing on antiviral properties, various indole derivatives were synthesized and tested against HSV-1. The results showed that certain modifications led to significant reductions in viral plaque formation, indicating that compounds like this compound could serve as templates for developing new antiviral agents .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Substitution Analogues
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Reactivity and Properties
- Halogen Position and Type: The target compound’s 4-Cl and 6-F substituents create distinct electronic effects compared to 5-Br in the bromo analogue . In contrast, 6-Chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde uses Cl at position 6 and a fluorinated benzyl group, which may alter π-π stacking interactions in crystal structures.
- Functional Group Influence: The 3,3-dimethyl group in the target compound increases steric hindrance, reducing ring puckering and enhancing rigidity compared to non-methylated dihydroindoles (e.g., 2,3-dihydro-1H-indole-4-carboxylic acid ). Carboxamide derivatives (e.g., compound 3 in ) exhibit hydrogen-bonding capacity, which is absent in the target compound but critical for protein target engagement.
Crystallographic and Structural Analysis
- Crystal Packing : shows that sulfonyl and nitro substituents in dihydroindoles lead to orthogonal phenyl ring orientations (dihedral angles ~88°). The target compound’s 3,3-dimethyl groups may induce greater torsional strain, affecting packing efficiency.
- Hydrogen Bonding: Unlike sulfonamide-linked indoles in , the target compound lacks strong hydrogen-bond donors, relying on halogen and CH-π interactions for crystal stabilization.
Biological Activity
The compound 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 208.66 g/mol. It features a chloro and a fluoro substituent on the indole core, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, This compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 1.5 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as gatifloxacin .
Anticancer Activity
The cytotoxic effects of this compound were assessed using human cancer cell lines. The results indicated varying levels of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 41.6 |
| L-02 (normal liver cells) | 53.5 |
These results indicate that while the compound shows promise as an anticancer agent, further investigations are necessary to understand its mechanisms of action and potential therapeutic applications .
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Cell Cycle Arrest : Studies have indicated that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.
Case Studies
A notable case study involved the synthesis and evaluation of several indole derivatives, including This compound , which demonstrated enhanced antimicrobial activity due to structural modifications at the alkyl sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
